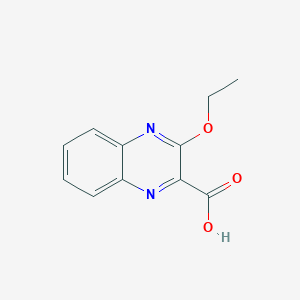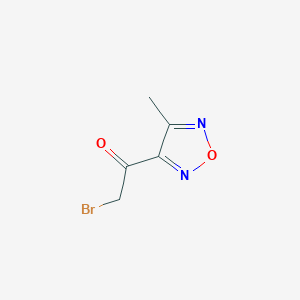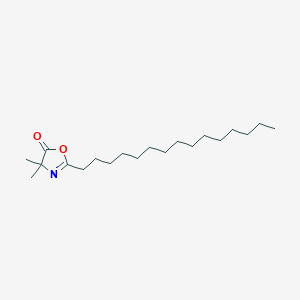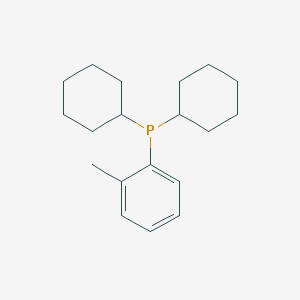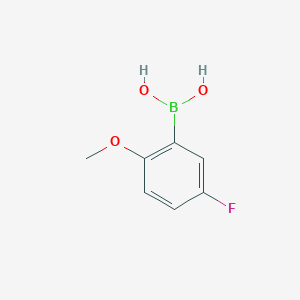
5-Fluoro-2-methoxyphenylboronic acid
Descripción general
Descripción
5-Fluoro-2-methoxyphenylboronic acid (FMPA) is a boronic acid derivative with a range of applications in organic synthesis and the pharmaceutical industry. This compound is a versatile reagent and can be used in a variety of reactions, including Suzuki-Miyaura, Sonogashira, and Heck coupling reactions. It is also used in a number of scientific research applications, including the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Fluorescence Quenching Studies :
- Boronic acid derivatives, including 5-Fluoro-2-methoxyphenylboronic acid, have been studied for their fluorescence quenching properties. This research has implications in understanding the photophysical properties of these compounds and their potential applications in fluorescence-based sensors and imaging technologies (Geethanjali, Nagaraja, & Melavanki, 2015).
Electrochemical Applications :
- Fluoro-substituted polyindoles, including compounds related to this compound, have been developed as high-performance materials for electrochemical charge storage. This research is significant for advancing materials science in the field of energy storage and supercapacitors (Wang et al., 2019).
Cancer Research :
- Phenylboronic acid and benzoxaborole derivatives have been evaluated for their antiproliferative potential against cancer cells. This includes research into compounds structurally related to this compound, highlighting their potential as anticancer agents (Psurski et al., 2018).
Neuroscience and Imaging :
- Research has been conducted on compounds structurally similar to this compound for their potential use as molecular imaging probes in the study of diseases like Alzheimer's (Kepe et al., 2006).
Synthesis of Organic Compounds :
- Studies have focused on the synthesis of various organic compounds using reactions involving arylboronic acids, including those related to this compound. These syntheses are important in the development of new pharmaceuticals, agrochemicals, and materials (Ihara & Suginome, 2009).
Fluorescent Probes and Sensors :
- Research has been conducted to develop fluorescent probes based on boronic acids, including derivatives of this compound. These probes have potential applications in biological sensing and diagnostics (Wang et al., 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
5-Fluoro-2-methoxyphenylboronic acid is primarily used as a reagent in organic synthesis
Mode of Action
The compound is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid moiety of the compound forms a complex with a palladium catalyst, which then undergoes transmetalation with an organic halide . This results in the formation of a new carbon-carbon bond, effectively coupling the two organic fragments .
Biochemical Pathways
Its primary role is in synthetic chemistry, where it is used to construct complex organic molecules .
Pharmacokinetics
Like other boronic acids, it is likely to have good solubility in polar solvents .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place to maintain its stability . Additionally, the compound’s reactivity can be affected by the presence of strong oxidizing agents, strong acids, and strong bases .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 5-Fluoro-2-methoxyphenylboronic acid are largely defined by its participation in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis . The this compound acts as a nucleophile, transferring its organic group from boron to palladium during the transmetalation step of the reaction .
Molecular Mechanism
In the context of Suzuki-Miyaura cross-coupling reactions, this compound participates in the transmetalation step . This involves the transfer of an organic group from the boronic acid (the nucleophile) to a metal, typically palladium. This forms a new carbon-metal bond, which is a key step in the formation of new carbon-carbon bonds .
Metabolic Pathways
In the context of Suzuki-Miyaura cross-coupling reactions, it’s known that boronic acids interact with palladium, a transition metal, during the transmetalation step .
Propiedades
IUPAC Name |
(5-fluoro-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQKIRUMTHHPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382204 | |
| Record name | 5-Fluoro-2-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179897-94-0 | |
| Record name | 5-Fluoro-2-methoxyphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179897-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(Trimethylsilyl)-3-butynyl]acetamide](/img/structure/B69424.png)

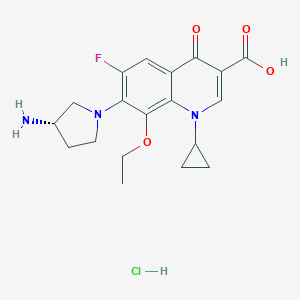
![1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B69431.png)
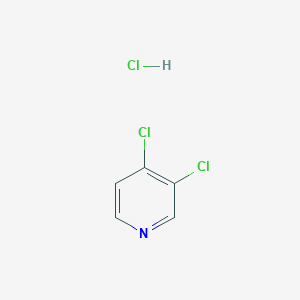

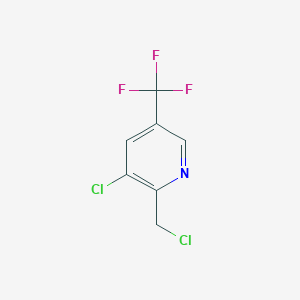

![N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide](/img/structure/B69436.png)
![[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B69441.png)
